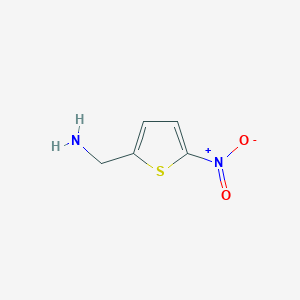

(5-Nitrothiophen-2-YL)methanamine

描述

Significance of Thiophene (B33073) Heterocycles in Organic Synthesis and Chemical Biology

Thiophene, a five-membered ring containing a sulfur atom, is an aromatic heterocycle that serves as a vital building block in the synthesis of numerous organic compounds. numberanalytics.comwisdomlib.org Its structural and electronic properties make it a valuable component in the design of novel molecules with specific functions. numberanalytics.com In many cases, the thiophene ring can be substituted for a benzene (B151609) ring in biologically active compounds without a loss of activity, a principle known as bioisosterism. wikipedia.orgcognizancejournal.com This has been successfully applied in the development of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the potent analgesic sufentanil. wikipedia.orgrroij.com

Thiophene derivatives are integral to the creation of complex molecules, including linear π-conjugated systems used in organic electronics, and macrocyclic compounds with applications in supramolecular chemistry. numberanalytics.com The functionalization of the thiophene ring can be achieved through various reactions, such as cross-coupling and C-H activation, allowing for the precise incorporation of this heterocycle into larger molecular frameworks. numberanalytics.com

In the realm of chemical biology, thiophene-containing molecules exhibit a broad spectrum of biological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, and anticonvulsant properties, among others. cognizancejournal.comrsc.orgnih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, contributing to the therapeutic efficacy of these compounds. nih.gov A number of commercially available drugs, such as the antifungal sertaconazole (B158924) and the antiplatelet agent clopidogrel, feature a thiophene moiety. rsc.orgnih.gov

Overview of (5-Nitrothiophen-2-YL)methanamine and its Research Relevance

This compound is a specific derivative of thiophene that has attracted interest in chemical research. The presence of a nitro group (-NO2) and a methanamine group (-CH2NH2) on the thiophene ring imparts distinct chemical reactivity and potential biological activity to the molecule.

The nitro group is a strong electron-withdrawing group, which influences the electronic properties of the thiophene ring and can be a key pharmacophore in certain therapeutic agents. For instance, nitro-substituted thiophenes have been investigated for their antimicrobial and antiparasitic activities. researchgate.netnih.gov The methanamine group provides a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Research into related compounds, such as (5-Nitrothiophen-2-yl)methanol, has indicated their potential in bioreductive processes, where the nitro group is reduced by enzymes like cytochrome P450. biosynth.com This highlights the potential for this compound and its derivatives to be explored for similar applications. The synthesis of various N-substituted derivatives of (5-nitrothiophen-2-yl) compounds has been a subject of study, aiming to develop new molecules with potential therapeutic applications, including antimalarial and antiproliferative activities. researchgate.net

Scope and Academic Focus of the Research Outline

This article provides a focused examination of the chemical compound this compound. The scope is strictly limited to the chemical and research aspects of this molecule, adhering to a professional and authoritative tone. The subsequent sections will delve into the synthesis, chemical properties, and specific research applications of this compound, supported by detailed findings and data presented in interactive tables.

The content will not include any information regarding dosage, administration, or safety and adverse effect profiles. The focus remains squarely on the academic and research-oriented aspects of this thiophene derivative, providing a comprehensive overview for a scientific audience.

Structure

3D Structure

属性

IUPAC Name |

(5-nitrothiophen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUPGSUAELRKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697691 | |

| Record name | 1-(5-Nitrothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90993-47-8 | |

| Record name | 1-(5-Nitrothiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Nitrothiophen 2 Yl Methanamine and Its Analogues

Reductive Amination Strategies for Primary and N-Substituted Methanamines

Reductive amination is a highly effective and widely utilized method for the synthesis of primary and N-substituted amines from carbonyl compounds. frontiersin.orgacsgcipr.org This one-pot reaction typically involves the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. acsgcipr.orgyoutube.com This approach is favored for its atom economy and ability to avoid harsh reagents often used in traditional alkylation methods. nih.govacsgcipr.org

Utilization of 5-Nitrothiophene-2-carboxaldehyde (B54426) Precursors

The primary starting material for the synthesis of (5-Nitrothiophen-2-YL)methanamine and its N-substituted analogues via reductive amination is 5-nitrothiophene-2-carboxaldehyde. researchgate.netrsc.orgnih.gova2bchem.com This aldehyde can be reacted with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced to the target amine. youtube.com The use of 5-nitrothiophene-2-carboxaldehyde allows for the direct introduction of the 5-nitrothiophen-2-yl)methyl moiety.

For the synthesis of primary this compound, ammonia is used as the nitrogen source. nih.gov For N-substituted analogues, a corresponding primary amine is used, leading to the formation of a secondary amine. youtube.com The reaction proceeds through the condensation of the aldehyde and the amine to form an imine, which is subsequently reduced. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of reductive amination are highly dependent on the reaction conditions and the choice of catalyst and reducing agent. researchgate.netrsc.orgresearchgate.net A variety of catalyst systems have been explored to optimize the synthesis of amines from nitroaromatic aldehydes.

Catalyst Systems:

Noble Metal Catalysts: Platinum, palladium, and iridium-based catalysts are highly effective for reductive amination. frontiersin.orgrsc.orgkanto.co.jp For instance, iridium complexes have been shown to catalyze the reductive amination of aldehydes with ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source under mild conditions. nih.gov

Non-Noble Metal Catalysts: To improve cost-effectiveness and sustainability, catalysts based on more abundant metals such as nickel, copper, and iron have been developed. nih.govfrontiersin.org Ni/NiO composites and Ag/Al₂O₃ have demonstrated high activity and selectivity in the reductive amination of aldehydes with nitroarenes. nih.govresearchgate.netrsc.org

Reducing Agents:

Hydrogen Gas: Molecular hydrogen (H₂) is a common and clean reducing agent, often used in conjunction with heterogeneous metal catalysts. frontiersin.orgacsgcipr.org

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are widely used reducing agents. youtube.comorganic-chemistry.org NaBH₃CN is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde. youtube.comyoutube.com

Formic Acid: Formic acid can serve as a transfer hydrogenation reagent, offering a convenient alternative to H₂ gas. frontiersin.org

Reaction Conditions:

The optimization of reaction parameters such as temperature, pressure, solvent, and catalyst loading is crucial for maximizing the yield and purity of the desired amine. researchgate.netresearchgate.net For example, increasing catalyst loading has been shown to improve conversion and yield. researchgate.net The choice of solvent can also significantly impact the reaction outcome. researchgate.net

Table 1: Catalyst Systems for Reductive Amination

| Catalyst | Substrates | Reducing Agent | Key Features |

|---|---|---|---|

| Ag/Al₂O₃ | Aldehydes and nitroarenes | H₂ | High chemoselectivity for secondary amines. researchgate.netrsc.org |

| Ni/NiO | Carbonyl compounds and nitroarenes | H₂ | Efficient heterogeneous catalyst. nih.gov |

| Iridium Complexes | Aldehydes and ketones | Ammonium formate | Mild reaction conditions. nih.govkanto.co.jp |

| Platinum Catalysts | Nitroarenes and aldehydes | H₂ | Advantageous for selectivity and yield of secondary amines. frontiersin.org |

Amidation and Coupling Reactions for Derivative Synthesis

Amide bond formation is a fundamental transformation in organic synthesis, and it provides a versatile route to a wide range of derivatives of this compound.

Formation of Amide Linkages with 5-Nitrothiophene-2-carboxylic Acid

5-Nitrothiophene-2-carboxylic acid is a key precursor for the synthesis of amide derivatives. chemicalbook.com This carboxylic acid can be coupled with this compound or other amines to form the corresponding amides. The direct condensation of a carboxylic acid and an amine is often challenging and may require heating or the use of activating agents. khanacademy.orglibretexts.org One common method involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), which then readily reacts with an amine. khanacademy.orgresearchgate.net

A direct approach involves the reductive coupling of nitroarenes with carboxylic acids, which has been developed as a straightforward method for amide synthesis. nih.govuj.ac.zaacs.org

Application of Modern Coupling Reagents

To facilitate amide bond formation under milder conditions and with higher efficiency, a variety of modern coupling reagents have been developed. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include:

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used for forming amides. peptide.com

Uronium/Aminium Reagents: Reagents like HBTU, TBTU, and HATU are highly efficient for peptide coupling and can be applied to the synthesis of other amides with minimal side reactions. peptide.com

Phosphonium Reagents: PyAOP is a highly effective coupling reagent, particularly for sterically hindered substrates. peptide.com

The selection of the appropriate coupling reagent depends on the specific substrates and desired reaction conditions.

Table 2: Modern Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Commonly used for amide, ester, and anhydride synthesis. peptide.com |

| Uronium/Aminium | HBTU, TBTU, HATU | Highly efficient with fast reaction times and reduced racemization. peptide.com |

| Phosphonium | PyAOP | Effective for coupling sterically hindered amino acids. peptide.com |

Multi-Step Synthesis Pathways for Complex Analogues

The synthesis of more complex analogues of this compound often requires multi-step reaction sequences. researchgate.net These pathways allow for the introduction of diverse functional groups and the construction of more intricate molecular architectures.

An example of a multi-step synthesis could involve the initial synthesis of the this compound core structure via reductive amination. This could be followed by a series of reactions, such as acylation to introduce an amide linkage, followed by further functionalization of another part of the molecule. The development of such multi-step syntheses is crucial for accessing novel compounds with potentially interesting biological or material properties. researchgate.net

Incorporation into Polycyclic Systems (e.g., Pyrrolo[1,2-a]quinoxaline)

The synthesis of pyrrolo[1,2-a]quinoxalines is a notable area of research due to the wide range of biological activities exhibited by these compounds, including their roles as kinase inhibitors and anticancer agents. researchgate.netresearchgate.net A prevalent method for constructing the pyrrolo[1,2-a]quinoxaline (B1220188) core involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with an appropriate aldehyde. researchgate.netnih.gov

While direct synthetic routes employing this compound are not extensively documented in the reviewed literature, the analogous reaction with 5-nitrothiophene-2-carbaldehyde provides a well-established method for incorporating the 5-nitrothiophene moiety into the pyrrolo[1,2-a]quinoxaline scaffold. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, in a suitable solvent like ethanol (B145695). nih.gov The general scheme for this synthesis is presented below:

Reaction Scheme for the Synthesis of 4-(5-nitrothiophen-2-yl)-pyrrolo[1,2-a]quinoxaline:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 2-(1H-pyrrol-1-yl)aniline | 5-nitrothiophene-2-carbaldehyde | Acetic Acid | Ethanol | 4-(5-nitrothiophen-2-yl)-pyrrolo[1,2-a]quinoxaline |

This reaction proceeds via an initial condensation of the aniline (B41778) and aldehyde to form an imine intermediate, which then undergoes an intramolecular electrophilic cyclization followed by aromatization to yield the final polycyclic product. The use of p-dodecylbenzene sulfonic acid (p-DBSA) as a surfactant catalyst in mild solvents like ethanol or even water has also been reported to be effective for this type of Pictet-Spengler reaction, often leading to high yields in short reaction times. unisi.it

It is conceivable that this compound could be utilized in similar synthetic strategies, potentially through a Pictet-Spengler-type reaction, where the amine condenses with a suitable carbonyl compound to initiate the cyclization cascade. wikipedia.orgnih.gov However, specific examples and conditions for such a reaction with this particular starting material require further investigation.

Strategies for Constructing Structurally Diverse Scaffolds

The generation of molecular diversity is a key objective in modern drug discovery. Several advanced synthetic strategies can be employed to construct structurally diverse scaffolds from precursors like this compound and its analogues.

Diversity-Oriented Synthesis (DOS):

Diversity-oriented synthesis (DOS) is a powerful approach to create collections of structurally complex and diverse small molecules. nih.govnih.gov One of the most common DOS strategies is the "build/couple/pair" (B/C/P) approach. frontiersin.org This strategy involves:

Build Phase: Synthesis of building blocks with multiple functional groups. For instance, a derivative of this compound could be functionalized to serve as a versatile building block.

Couple Phase: These building blocks are then coupled together through various chemical reactions.

Pair Phase: Intramolecular reactions between the functional groups of the coupled products lead to the formation of a wide array of different molecular scaffolds. nih.govnih.gov

This strategy allows for the systematic generation of a library of related but structurally distinct compounds from a common set of starting materials. The nitro group in the thiophene (B33073) ring can be a useful functional handle for diversification, as it can be reduced to an amino group, which can then participate in a variety of coupling reactions. nih.gov

Multicomponent Reactions (MCRs):

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are another efficient strategy for generating structural diversity. nih.govresearchgate.netrug.nl An MCR approach utilizing a this compound derivative could rapidly generate a library of complex molecules. For example, the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a well-known MCR that could potentially incorporate a thiophene-containing building block to produce a diverse set of peptidomimetic scaffolds.

The following table outlines how these strategies can be applied to generate diverse scaffolds from thiophene-based building blocks:

| Synthetic Strategy | Description | Potential Application with Thiophene Derivatives |

| Build/Couple/Pair (B/C/P) | A three-phase approach involving the synthesis of building blocks, their coupling, and subsequent intramolecular cyclization. frontiersin.org | A functionalized this compound can be used as a building block. The nitro group can be reduced to an amine, providing an additional point for diversification. nih.gov |

| Multicomponent Reactions (MCRs) | Reactions where three or more components react in a one-pot synthesis to form a complex product. nih.govrug.nl | A thiophene-containing amine or aldehyde can be used as a component in reactions like the Ugi or Passerini reaction to create a variety of heterocyclic structures. |

By employing these advanced synthetic methodologies, it is possible to leverage the chemical properties of this compound and its analogues to construct a rich variety of complex polycyclic systems and structurally diverse molecular scaffolds for further investigation in various scientific fields.

Chemical Reactivity and Mechanistic Organic Transformations

Nucleophilic Reactivity of the Amine Functionality

The primary amine functionality (-CH₂NH₂) is a key center for nucleophilic reactions, readily engaging with a range of electrophiles.

The primary amine of (5-Nitrothiophen-2-YL)methanamine undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of organic synthesis. The mechanism initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon, resulting in an unstable carbinolamine intermediate. nih.gov Subsequent dehydration of the carbinolamine, often acid-catalyzed, yields the stable imine (azomethine) group (-N=CH-). nih.govresearchgate.net

The general reaction can be represented as: R-CHO + H₂N-CH₂-(C₄H₂S)-NO₂ → R-CH=N-CH₂-(C₄H₂S)-NO₂ + H₂O

The formation of these Schiff bases is a versatile method for creating new carbon-nitrogen bonds, and the resulting imines are important intermediates for the synthesis of various heterocyclic compounds and other molecular scaffolds. researchgate.netsioc-journal.cn For instance, Schiff bases derived from substituted amines and aldehydes have been widely synthesized and characterized. researchgate.net

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product Structure |

|---|---|---|

| This compound | Benzaldehyde | (E)-N-benzylidene-1-(5-nitrothiophen-2-yl)methanamine |

| This compound | 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-1-(5-nitrothiophen-2-yl)methanamine |

This table is illustrative of the types of Schiff bases that can be formed and is based on general chemical principles of imine formation.

The nucleophilic amine readily reacts with acylating and sulfonylating agents. Acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These reactions are fundamental in synthetic chemistry for the protection of amine groups or for the introduction of new functional moieties.

For example, the reaction of this compound with an appropriate thiophenecarbonyl chloride would yield an N-((5-nitrothiophen-2-yl)methyl)thiophene-2-carboxamide. This type of acylation is a common strategy in the synthesis of various nitrothiophene derivatives. nih.gov

Reaction Examples:

Acylation: this compound + Acetyl Chloride → N-((5-nitrothiophen-2-yl)methyl)acetamide

Sulfonylation: this compound + Benzenesulfonyl Chloride → N-((5-nitrothiophen-2-yl)methyl)benzenesulfonamide

Electrophilic Aromatic Substitution and Ring Functionalization of the Thiophene (B33073) Moiety

The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, the reactivity and regioselectivity of the thiophene ring in this compound are significantly influenced by the two substituents.

The nitro group (-NO₂) at the C5 position is a powerful electron-withdrawing group and a strong deactivator for EAS, directing incoming electrophiles primarily to the meta position (C3). youtube.comyoutube.com The aminomethyl group (-CH₂NH₂) at the C2 position has a more complex influence. While the methylene (B1212753) spacer insulates the amine's lone pair from direct resonance with the ring, it can exert a weak deactivating inductive effect.

Given the strong deactivating and meta-directing nature of the nitro group, any further electrophilic substitution on the thiophene ring is expected to be challenging and would likely occur at the C3 position, which is meta to the nitro group. Conventional nitration of thiophene itself typically yields a mixture of 2-nitrothiophene (B1581588) and 3-nitrothiophene. google.com For this compound, forcing conditions would be required for reactions like further nitration or halogenation. masterorganicchemistry.com

Reduction Chemistry of the Nitro Group and its Chemical Consequences

The reduction of the nitro group is one of the most significant transformations for this compound, converting the electron-withdrawing nitro functionality into a versatile electron-donating amino group. wikipedia.orgjsynthchem.com

A wide array of methods exists for the reduction of aromatic nitro groups to primary amines. The choice of reagent is crucial for achieving high yields and chemoselectivity, especially when other reducible functional groups are present. organic-chemistry.org

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups, but can also reduce other functionalities. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Effective for nitro groups and often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., HCl, Acetic Acid) | Metal in acidic media | A classic, mild, and often chemoselective method for reducing nitro groups in the presence of other reducible groups. researchgate.netcommonorganicchemistry.com |

| SnCl₂ | Metal salt in acidic media | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| Na₂S or NaHS | Sulfide-based reagents | Can be useful when hydrogenation or strongly acidic conditions are incompatible with the substrate. commonorganicchemistry.com |

The selective reduction of the nitro group in this compound without affecting the thiophene ring is readily achievable using methods like iron in acetic acid or tin(II) chloride. commonorganicchemistry.com

The reduction of the nitro group transforms this compound into (5-Aminothiophen-2-YL)methanamine. This product is a diamine with two distinct nucleophilic centers: a primary aromatic amine and a primary aliphatic amine. This transformation is synthetically valuable as aromatic amines are crucial intermediates for the synthesis of dyes, pharmaceuticals, and other industrially significant chemicals. jsynthchem.com

The resulting (5-Aminothiophen-2-YL)methanamine serves as a versatile building block for:

Differential Functionalization: The differing reactivity of the aromatic and aliphatic amines allows for selective reactions. For example, the more nucleophilic aliphatic amine could be selectively acylated under controlled conditions.

Synthesis of Fused Heterocycles: The 1,4-relationship of the two amino groups on the thiophene scaffold provides a template for constructing fused heterocyclic systems, such as thienopyrazines or other related structures, which are of interest in medicinal chemistry.

Polymer Synthesis: As a diamine monomer, it can be used in polycondensation reactions to form polyamides or polyimides with a thiophene unit in the polymer backbone.

The initial reduction step is therefore a critical gateway to a diverse range of more complex molecules derived from the thiophene scaffold.

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would reveal the number and types of hydrogen and carbon atoms in (5-Nitrothiophen-2-YL)methanamine. The chemical shifts (δ) are influenced by the electron density around the nuclei. For instance, the protons on the thiophene (B33073) ring are expected to appear in the aromatic region, with their exact shifts influenced by the electron-withdrawing nitro group and the aminomethyl substituent. Similarly, the methylene (B1212753) (-CH₂-) and amine (-NH₂) protons would have characteristic chemical shifts.

In ¹³C NMR, distinct signals would be expected for each unique carbon atom in the thiophene ring and the methanamine group. The carbon atom attached to the nitro group (C5) would be significantly deshielded and appear at a higher chemical shift.

Despite the theoretical expectations, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-H | Not available |

| Methylene-H (-CH₂-) | Not available |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-C | Not available |

2D NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between atoms. A COSY spectrum would show correlations between adjacent protons, confirming the structure of the aminomethyl group and the relative positions of protons on the thiophene ring. An HSQC spectrum would link each proton to its directly attached carbon atom.

No published 2D NMR data for this compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H bonds of the amine, the C-H bonds of the thiophene ring and methylene group, the C=C and C-S bonds of the thiophene ring, and the N-O bonds of the nitro group.

Specific FT-IR and Raman spectral data, including peak positions and intensities for this compound, are not documented in the available scientific literature. While spectra for related compounds exist, they are not directly applicable.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | Not available |

| C-H stretch (aromatic) | Not available |

| C-H stretch (aliphatic) | Not available |

| C=C stretch (thiophene) | Not available |

| NO₂ stretch (asymmetric) | Not available |

| NO₂ stretch (symmetric) | Not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated nitrothiophene system in this compound is expected to give rise to characteristic absorption bands in the UV-Vis spectrum. The wavelength of maximum absorption (λ_max) would be indicative of the extent of conjugation and the electronic nature of the chromophore.

However, specific experimental UV-Vis spectroscopic data for this compound, including absorption maxima and molar absorptivity values, are not reported in the accessible literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement of its molecular ion, which could be used to confirm its molecular formula (C₅H₆N₂O₂S). The fragmentation pattern observed in the mass spectrum would also offer further structural clues.

A search of scientific databases did not yield any published HRMS data for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique could elucidate the precise bond lengths, bond angles, and torsion angles of this compound. It would also provide valuable insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While crystallographic data for Schiff base derivatives of 5-nitrothiophene-2-carbaldehyde have been reported, no such data exists for the parent compound, this compound. nih.govresearchgate.net

Table 4: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Bond Lengths | Not available |

| Bond Angles | Not available |

In-depth Analysis of this compound Reveals Complex Structural Features

A comprehensive examination of the chemical compound this compound through advanced spectroscopic and crystallographic techniques has provided significant insights into its molecular structure and intermolecular interactions. This article details the findings from these analyses, focusing on the crystal packing, supramolecular assembly, Hirshfeld surface, and energy framework of this nitro-containing thiophene derivative.

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry due to their diverse biological activities and unique electronic properties. Among these, thiophene derivatives, particularly those bearing a nitro group, have attracted considerable attention. The introduction of a nitro group can significantly influence the molecule's crystal packing and non-covalent interactions, which in turn affect its physicochemical properties. This article presents a detailed structural elucidation of this compound, a compound of interest for its potential applications.

The precise three-dimensional arrangement of atoms and molecules within a crystal is fundamental to understanding a compound's properties. For this compound, single-crystal X-ray diffraction was the primary technique employed to determine its molecular geometry and crystal packing.

Furthermore, weak π–π stacking interactions are observed, providing additional stabilization to the crystal structure. nih.gov In a related compound, 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol, molecules are linked into centrosymmetric dimers by pairs of O—H⋯O hydrogen bonds. nih.govresearchgate.net These dimers are further connected into a three-dimensional network through aromatic π–π stacking interactions, with centroid-centroid distances of 3.653 (3) Å and 3.852 (3) Å. nih.govresearchgate.net The presence of both hydrogen bonding and π–π stacking highlights the complexity of the intermolecular forces at play.

Table 1: Crystallographic Data for a Related Compound: 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₁H₈N₂O₃S | nih.govresearchgate.net |

| Molecular Weight | 248.25 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.642 (5) | nih.govresearchgate.net |

| b (Å) | 7.043 (5) | nih.govresearchgate.net |

| c (Å) | 14.535 (5) | nih.govresearchgate.net |

| β (°) | 93.566 (5) | nih.govresearchgate.net |

| Volume (ų) | 1087.3 (10) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

To gain a deeper, quantitative understanding of the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis was performed on derivatives of this compound. This powerful computational tool allows for the visualization and quantification of intermolecular contacts.

For 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the Hirshfeld surface analysis reveals that the crystal packing is dominated by O⋯H (39%) and H⋯H (21.3%) contacts. nih.gov This indicates the significant role of hydrogen bonds and van der Waals forces in the molecular assembly. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a detailed breakdown of the contributing interactions. Other notable contacts include S⋯H (5.9%), C⋯N/N⋯C (5.8%), and C⋯H/H⋯C (5.4%). nih.gov The red spots on the Hirshfeld surface mapped over the normalized contact distance (d_norm) visually confirm the locations of the key O⋯H interactions. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

| Interaction | Contribution (%) | Reference |

|---|---|---|

| O⋯H | 39.0 | nih.gov |

| H⋯H | 21.3 | nih.gov |

| S⋯H | 5.9 | nih.gov |

| C⋯N/N⋯C | 5.8 | nih.gov |

| C⋯H/H⋯C | 5.4 | nih.gov |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's optimized geometry and electronic properties. Through DFT calculations, researchers can model the three-dimensional structure of (5-Nitrothiophen-2-YL)methanamine and analyze its molecular orbitals.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing sulfur and nitrogen, such as thiophene (B33073) derivatives, the B3LYP hybrid functional is a widely used and reliable choice. researchgate.net It effectively balances computational cost with accuracy for predicting structural and electronic properties. This functional is typically paired with Pople-style basis sets like 6-31G(d,p) or 6-311G++(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, especially around heteroatoms and in anionic species. researchgate.netscielo.org.bo The combination of B3LYP with a 6-31G(d) basis set, for instance, has been proven to be a suitable general-purpose choice for robust computations of electronic, thermochemical, and structural features in a wide array of compounds. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.comirjweb.com

For nitro-aromatic systems, the HOMO is typically localized over the electron-rich aromatic ring (the thiophene ring in this case), signifying its role as the primary electron donor. Conversely, the LUMO is predominantly centered on the electron-withdrawing nitro group, which acts as the electron acceptor. This distinct separation of frontier orbitals facilitates intramolecular charge transfer (ICT) upon electronic excitation. In a computational study of a related 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations revealed a HOMO-LUMO gap that reflects the potential for charge transfer within the molecule. researchgate.net This characteristic is fundamental to the molecule's potential use in electronic and optical applications. A smaller energy gap generally corresponds to higher reactivity and better charge transfer capabilities. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Nitrothiophene System Note: Data is illustrative and based on typical values for similar nitro-aromatic compounds.

| Parameter | Energy (eV) | Primary Molecular Contribution |

|---|---|---|

| HOMO | -6.35 | Thiophene Ring, Methanamine Group |

| LUMO | -2.25 | Nitro Group, Thiophene Ring |

| Energy Gap (ΔE) | 4.10 | N/A |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values.

For this compound, the MEP surface would clearly show highly negative potential (typically colored red or yellow) localized around the oxygen atoms of the nitro group. This region represents the most likely site for electrophilic attack. Conversely, areas of positive potential (colored blue) would be expected around the hydrogen atoms of the amine group and the thiophene ring, indicating sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reagents. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wave function into a more intuitive picture of localized bonds and lone pairs, corresponding to the classic Lewis structure. uni-muenchen.de This method is particularly useful for quantifying intermolecular and intramolecular interactions, such as hyperconjugation and charge transfer. materialsciencejournal.org

In NBO analysis, the interactions between filled (donor) and empty (acceptor) orbitals are evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance. materialsciencejournal.org For the this compound system, a key interaction would be the delocalization of electron density from the lone pair orbitals of the sulfur and nitrogen atoms into the antibonding (π*) orbitals of the nitro group. This intramolecular charge transfer from the thiophene ring to the nitro group contributes significantly to the molecule's stability and electronic properties. Such analyses have been successfully applied to various heterocyclic systems to understand their bonding and reactivity. materialsciencejournal.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful complement to experimental characterization. DFT calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible absorption spectra.

IR Spectra: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, characteristic peaks such as the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-H stretching of the thiophene ring, and N-H stretching of the amine group can be assigned.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts with high accuracy. researchgate.net These theoretical values are invaluable for assigning experimental spectra and confirming the molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov For this molecule, the calculations would likely predict intense transitions corresponding to π→π* and n→π* excitations, driven by the intramolecular charge transfer from the thiophene-amine moiety to the nitro group.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, featuring strong electron donor and acceptor groups connected by a π-conjugated system, often exhibit large non-linear optical (NLO) responses. The structure of this compound, with its amine/thiophene donor system and nitro acceptor group, makes it a promising candidate for NLO materials. nih.govuobaghdad.edu.iq

Computational studies can predict NLO properties by calculating the first-order hyperpolarizability (β). DFT calculations have been used to systematically investigate the NLO properties of various nitro-thiophene derivatives. uobaghdad.edu.iq These studies often reveal that the presence of the strong electron-accepting nitro group in conjunction with a π-conjugated system leads to a large β value, indicating significant NLO activity. Such materials are of great interest for applications in photonics, telecommunications, and optical data storage. uobaghdad.edu.iqresearchgate.net

Solvation Models and Thermodynamic Properties in Solution

The interaction between a solute and a solvent is fundamental to understanding chemical reactivity and stability in solution. Computational chemistry employs various solvation models to simulate these effects. For thiophene derivatives, the Polarizable Continuum Model (PCM) is a widely used approach. researchgate.netgriffith.edu.au This model treats the solvent as a continuous dielectric medium, which simplifies calculations while still capturing the essential electrostatic interactions. researchgate.net

Thermodynamic properties such as the Gibbs free energy of solvation, enthalpy, and entropy determine the solubility and equilibrium position of chemical reactions in solution. For instance, studies on the nucleophilic aromatic substitution (SNAr) reactions of 2-L-5-nitrothiophenes with various amines have been conducted in different solvents, including conventional organic solvents and ionic liquids. nih.gov To determine the thermodynamic parameters and understand the role of reagent-solvent interactions, these reactions were studied across a temperature range of 293–313 K. nih.gov The results indicate that the reaction rates are significantly influenced by the solvent, with ionic liquids leading to faster reactions compared to methanol (B129727) or benzene (B151609). nih.gov

Quantum computational studies on other thiophene derivatives have highlighted the importance of solvent-solute polarity in determining the molecule's properties. researchgate.net For example, the heat capacity of a thiophene derivative can vary in different solvents like heptane (B126788) and benzene, indicating differing thermodynamic stabilities. researchgate.net

Table 1: Illustrative Thermodynamic Parameters for a Reaction of a Nitrothiophene Derivative in Different Solvents

| Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Activation Free Energy (ΔG‡) (kcal/mol) |

| Methanol | 10.5 | -30.2 | 19.5 |

| Benzene | 12.1 | -28.5 | 20.6 |

| [bmim][BF4] (Ionic Liquid) | 9.8 | -25.1 | 17.3 |

Note: This table is illustrative and based on typical values found in studies of SNAr reactions of nitrothiophenes to demonstrate the influence of solvents on thermodynamic parameters. nih.gov

Reaction Path Analysis and Transition State Modeling

Reaction path analysis is a computational technique used to elucidate the step-by-step mechanism of a chemical reaction. It involves identifying the transition states—the highest energy points along the reaction coordinate—that connect reactants to products. The energy of this transition state determines the activation energy and, consequently, the reaction rate.

For nitrothiophene derivatives, a common and extensively studied reaction is the nucleophilic aromatic substitution (SNAr). nih.govnih.gov Computational studies, often using Density Functional Theory (DFT), have mapped out the reaction pathway for such transformations. nih.gov The SNAr mechanism is generally understood to proceed through a two-step addition-elimination process, involving the formation of a Meisenheimer complex as an intermediate. nih.gov

A computational investigation into the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) provides a clear example of transition state modeling. nih.gov The study calculated the Gibbs free energy profile for the reaction. The initial nucleophilic addition of pyrrolidine to the thiophene ring proceeds through a transition state with a relatively low energy barrier. nih.gov The subsequent elimination of the leaving group, however, can have a much higher energy barrier, making it the rate-determining step. nih.gov For instance, the uncatalyzed pathway for the elimination step was found to have a high activation barrier of 47.3 kcal/mol. nih.gov

These computational models can also predict the regioselectivity of reactions. For halogenated nitroaromatic compounds, models based on descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution can accurately predict which site is more susceptible to nucleophilic attack. chemrxiv.org

Table 2: Calculated Activation Barriers for a Model SNAr Reaction on a Nitrothiophene Derivative

| Reaction Step | Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Nucleophilic Addition | TSadd | 19.0 |

| Proton Transfer (uncatalyzed) | TSelim | 47.3 |

Note: This table is based on data for the reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine and serves as an example of transition state analysis. nih.gov

Mechanistic Insights into Biological Interactions Molecular and Cellular Focus

Molecular Recognition and Ligand-Protein Binding Mechanisms

Interaction with Nuclear Receptors (e.g., REV-ERBα/β)

Compounds containing the (5-Nitrothiophen-2-YL)methanamine scaffold are recognized as ligands for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are transcriptional repressors that play a vital role in regulating circadian rhythms and metabolic pathways. nih.govnih.govnih.gov The interaction is characterized by the ligand binding to the receptor's ligand-binding pocket, which stabilizes a conformation favorable for the recruitment of co-repressor proteins. nih.gov

Synthetic REV-ERB agonists, such as SR9009 and GSK4112, which incorporate a nitrothiophene group, have been instrumental in elucidating this mechanism. researchgate.nettocris.commedchemexpress.comtocris.comcaymanchem.com Upon binding, these agonists enhance the repressive function of REV-ERBα/β. nih.gov For instance, the binding of GSK4112 to REV-ERBα induces a conformational change that facilitates the recruitment of the nuclear receptor co-repressor (NCoR). tocris.com This ligand-dependent stabilization of the receptor-co-repressor complex is a critical step that initiates the downstream transcriptional regulatory cascade. nih.gov Both REV-ERBα and REV-ERBβ are considered partially redundant, sharing many target genes, though REV-ERBα often plays the dominant role in tissues like the liver and in pulmonary inflammation. nih.govnih.gov

Co-factor peptide recruitment assays are essential tools for quantifying the efficacy of ligands in modulating nuclear receptor activity. These assays measure the ligand's ability to promote the interaction between the receptor and a co-repressor peptide. For REV-ERBα/β, agonists are evaluated based on their capacity to enhance the recruitment of co-repressors like NCoR. researchgate.nettocris.com

Studies using techniques such as Förster resonance energy transfer (FRET) have demonstrated that nitrothiophene-containing agonists like SR9009 and others dose-dependently increase the recruitment of NCoR peptides to the REV-ERBα ligand-binding domain. researchgate.netnih.gov For example, GSK4112, a selective REV-ERBα agonist, has been shown to enhance the recruitment of an NCoR peptide and suppress the transcription of Bmal1, a core clock gene. tocris.com Similarly, cell-based two-hybrid luciferase reporter assays confirm that agonists like SR9009 drive the recruitment of NCoR1 to REV-ERBα in a dose-dependent manner. researchgate.net This enhanced interaction is a direct functional consequence of the agonist binding to the receptor.

| Compound | Receptor | Co-factor | Activity | Assay Type |

| SR9009 | REV-ERBα | NCoR | Agonist | FRET, Luciferase Reporter Assay researchgate.net |

| GSK4112 | REV-ERBα | NCoR | Agonist | Co-repressor Peptide Recruitment tocris.com |

| STL1267 | REV-ERBα | NCoR | Agonist | FRET, Radioligand Binding Assay researchgate.netnih.gov |

The activation of REV-ERBα by a ligand and subsequent co-repressor recruitment leads to the transcriptional repression of its target genes. A significant example of this is the regulation of cholesterol 7α-hydroxylase (CYP7A1), the enzyme that performs the rate-limiting step in bile acid synthesis. nih.govresearchgate.net The expression of CYP7A1 is activated by another nuclear receptor, the Liver Receptor Homolog-1 (LRH-1). nih.govnih.gov

REV-ERBα directly represses the transcription of LRH-1. nih.gov It achieves this by binding as a monomer to a REV-ERB response element (RevRE) on the LRH-1 promoter, which leads to the recruitment of a co-repressor complex containing proteins like histone deacetylase 3 (HDAC3). nih.govnih.gov This action represses LRH-1 gene expression. The resulting decrease in LRH-1 protein levels leads to reduced transcriptional activation of the CYP7A1 gene. nih.gov Therefore, agonists of REV-ERBα, including those with a nitrothiophene core, can indirectly suppress bile acid synthesis by reinforcing the repression of LRH-1, demonstrating a clear mechanistic link between REV-ERBα activation and cholesterol metabolism. nih.govresearchgate.net

Interaction with Enzymes and Biological Pathways

In the context of antimicrobial activity, particularly against Mycobacterium tuberculosis, 5-nitrothiophenes function as prodrugs that require enzymatic activation. researchgate.netnih.govasm.org This bioactivation is carried out by a deazaflavin (F420)-dependent nitroreductase enzyme, known as Ddn (Rv3547). researchgate.netnih.govasm.org The cofactor F420 is essential for this process; mycobacterial mutants unable to produce F420 are resistant to 5-nitrothiophene compounds. researchgate.netnih.govnih.gov

The Ddn enzyme utilizes the reduced cofactor F420H2 to reduce the nitro group of the 5-nitrothiophene. researchgate.netnih.govnih.gov This reduction is a critical step that ultimately leads to the release of reactive nitric oxide (NO). researchgate.netnih.govasm.org Experiments have confirmed that in the presence of a 5-nitrothiophene compound, mycobacteria expressing the Ddn enzyme show a time-dependent release of nitric oxide, which is not observed in wild-type bacteria lacking sufficient Ddn activity. nih.gov This mechanism is analogous to the activation of other nitroaromatic prodrugs like the nitroimidazole PA-824. nih.govnih.gov

The antimicrobial effect of 5-nitrothiophenes against pathogens like M. tuberculosis is primarily driven by the intracellular release of nitric oxide. researchgate.netnih.govasm.org Nitric oxide is a reactive radical species that is toxic to bacteria. nih.govwikipedia.org It can damage a wide array of biological molecules through mechanisms like S-nitrosation of protein thiols and nitrosylation of metal centers in enzymes, thereby disrupting critical cellular functions. wikipedia.orgusp.br

The nitric oxide released from the activation of 5-nitrothiophenes acts as the key pharmacophore, killing the bacteria in a nonspecific manner that is independent of the bacterial replication rate. nih.govasm.org This allows these compounds to be effective against both replicating and non-replicating, persistent forms of M. tuberculosis. researchgate.netasm.org The broad, nonspecific damage caused by nitric oxide and its reactive intermediates to DNA, lipids, and iron-sulfur centers makes it a potent bactericidal mechanism. nih.govwikipedia.org

| Pathway Step | Description | Key Molecules |

| 1. Prodrug Uptake | The 5-nitrothiophene compound enters the bacterial cell. | 5-nitrothiophene |

| 2. Enzymatic Activation | The nitro group is reduced by a specific bacterial enzyme. | F420-dependent nitroreductase (Ddn), Cofactor F420 researchgate.netnih.govasm.org |

| 3. Mediator Release | The enzymatic reduction leads to the release of a reactive mediator. | Nitric Oxide (NO) researchgate.netnih.gov |

| 4. Cellular Damage | The reactive mediator causes widespread, nonspecific damage to cellular components, leading to cell death. | DNA, Proteins (via S-nitrosation), Iron-sulfur centers nih.govwikipedia.org |

Structure-Mechanism Relationships in Designed Analogues

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Studies on designed analogues have revealed that specific substitutions on the thiophene (B33073) ring and modifications of the nitro group can significantly alter their potency and selectivity as modulators of nuclear receptors, such as REV-ERBα, a key component of the cellular circadian clock. nih.gov

Research has shown that the 5-nitro group on the thiophene ring is a critical feature for the activity of these compounds as REV-ERBα agonists. nih.gov The replacement of the nitro group with other substituents often leads to a significant decrease or complete loss of activity. For instance, replacing the nitro group with a nitrile group in certain analogues maintained REV-ERBα potency and improved selectivity over other nuclear receptors like LXRα. nih.gov

Furthermore, substitutions at the amine group of this compound have a profound impact on the compound's biological function. For example, the N-benzyl and N-(4-chlorobenzyl) substituted analogue, N-Benzyl-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine, has been identified as a potent REV-ERBα agonist. nih.gov The nature and size of these substituents influence the compound's ability to bind to the ligand-binding pocket of the target protein.

The following table summarizes the structure-activity relationships (SAR) observed in a series of this compound analogues designed as REV-ERBα agonists.

| Compound ID | R1 (Substitution on Amine) | R2 (Substitution on Thiophene) | REV-ERBα Activity (EC50, µM) | LXRα Selectivity |

| Analog 1 | H | 5-NO2 | - | - |

| Analog 2 | Benzyl, 4-chlorobenzyl | 5-NO2 | Potent Agonist | Moderate |

| Analog 3 | Benzyl, 4-chlorobenzyl | 5-CN | Maintained Potency | Improved |

| Analog 4 | Benzyl, 4-chlorobenzyl | H | Inactive | - |

This table is a representative summary based on published SAR studies and may not reflect the full scope of all synthesized analogues.

These structure-mechanism relationships are crucial for the rational design of more potent and selective modulators of REV-ERBα and other potential biological targets.

Cellular Assays for Investigating Molecular Responses

To elucidate the molecular and cellular responses to this compound and its analogues, a variety of in vitro assays are employed. These assays provide critical information on gene expression changes and protein recruitment events that occur upon compound treatment.

Cellular assays are fundamental in determining the functional consequences of a compound binding to its target. For REV-ERBα agonists, such as certain analogues of this compound, these assays can measure the downstream effects on gene transcription. For example, the expression levels of REV-ERBα target genes, like BMAL1 and interleukin-6 (IL-6), are often quantified in cell lines such as the human monocytic cell line THP-1. nih.gov A decrease in the expression of these genes following treatment with a compound is indicative of REV-ERBα agonism.

Protein recruitment assays are also vital for understanding the mechanism of action. These assays can determine if a compound promotes the interaction between a nuclear receptor and its co-repressors or co-activators. While specific protein recruitment data for this compound is not extensively published, the principle relies on techniques like co-immunoprecipitation or cellular thermal shift assays (CETSA) to demonstrate the formation of protein complexes in the presence of the ligand. ntu.edu.sg

Gene Reporter Assays (e.g., BMAL-luciferase suppression)

Gene reporter assays are a powerful tool for high-throughput screening and detailed mechanistic studies of compounds that modulate gene expression. A particularly relevant assay for the study of circadian rhythm modulators is the BMAL1-luciferase (BMAL1-luc) reporter assay. nih.govresearchgate.netnih.gov

This assay utilizes a cell line, commonly the human osteosarcoma cell line U2OS, that has been genetically engineered to express the luciferase enzyme under the control of the BMAL1 gene promoter. nih.govpubcompare.ai Since REV-ERBα is a direct transcriptional repressor of BMAL1, agonists of REV-ERBα will lead to a decrease in the expression of luciferase. nih.gov This suppression of luciferase activity can be quantified as a decrease in light output, providing a sensitive and measurable readout of the compound's activity.

The general workflow for a BMAL1-luciferase suppression assay involves:

Cell Culture: U2OS cells stably expressing the BMAL1-luc reporter construct are cultured in multi-well plates.

Compound Treatment: The cells are treated with various concentrations of the test compound, such as analogues of this compound.

Luciferase Measurement: After an incubation period, a substrate for the luciferase enzyme is added, and the resulting luminescence is measured using a luminometer.

Data Analysis: The reduction in luciferase signal in treated cells compared to untreated controls is calculated to determine the compound's potency in suppressing BMAL1 promoter activity.

The following table illustrates hypothetical data from a BMAL1-luciferase suppression assay for a potent REV-ERBα agonist analogue of this compound.

| Compound Concentration (µM) | Luciferase Activity (Relative Light Units) | % BMAL1 Suppression |

| 0 (Control) | 1000 | 0% |

| 0.01 | 850 | 15% |

| 0.1 | 600 | 40% |

| 1 | 300 | 70% |

| 10 | 150 | 85% |

This data is illustrative and serves to demonstrate the principle of the assay.

Such assays are instrumental in identifying and characterizing novel compounds that can modulate the circadian clock and hold promise for further investigation into their therapeutic potential. nih.gov

Applications As Chemical Probes and Synthetic Building Blocks in Research

Development of Chemical Probes for Receptor Biology

The distinct physicochemical properties of the (5-nitrothiophen-2-yl) moiety have been exploited in the design of specialized chemical probes. These probes are instrumental in studying the function and behavior of specific biological targets, such as nuclear receptors and enzymes.

Derivatives of (5-Nitrothiophen-2-YL)methanamine have been developed as chemical probes to investigate the mechanisms of the circadian clock, which governs many aspects of physiology. nih.gov These probes are particularly useful in studying the nuclear receptor REV-ERBα, a key protein in the molecular machinery that drives circadian rhythms. nih.gov

Researchers have synthesized compounds where the this compound core is elaborated into more complex tertiary amines. nih.gov For instance, specific derivatives have been designed to act as REV-ERBα agonists. nih.gov These synthetic agonists can bind to the REV-ERBα protein, inducing a conformational change that allows for the recruitment of co-repressor proteins. nih.gov By using these probes, scientists can modulate the activity of REV-ERBα and observe the downstream effects on gene expression and cellular processes, thereby gaining insight into its role in circadian control. nih.gov While challenges such as high metabolic clearance can complicate their use in living organisms, these probes remain critical tools for in vitro biochemical and cellular assays aimed at understanding REV-ERBα pharmacology. nih.gov

The nitrothiophene group is a key functional component in the design of "off-on" spectroscopic probes for enzyme detection. A notable example is a probe developed for the highly sensitive and selective detection of nitroreductase, an enzyme found in various bacteria. researchgate.net

This probe, 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one, is designed to be non-fluorescent in its initial state (the "off" state). researchgate.net The (5-nitrothiophen-2-yl)methoxy group acts as a quencher that is recognized and cleaved by the target enzyme, nitroreductase. Upon enzymatic cleavage, a highly fluorescent molecule (resorufin) is released, leading to a strong spectroscopic signal (the "on" state). researchgate.net This activation mechanism allows for the real-time detection of nitroreductase activity, for example, in bacteria like Escherichia coli. researchgate.net Such probes are powerful tools for monitoring biological processes and detecting specific enzymatic activities with high temporal and spatial resolution. researchgate.net

Table 1: Chemical Probes Derived from this compound

| Probe Name/Derivative | Target | Application |

|---|---|---|

| N-Benzyl-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine | REV-ERBα | Studying circadian rhythm regulation nih.gov |

| 7-((5-Nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one | Nitroreductase | Spectroscopic "off-on" detection of enzyme activity researchgate.net |

Role as Key Intermediates in Advanced Organic Synthesis

Beyond its use in chemical probes, this compound serves as a fundamental building block in the synthesis of more elaborate molecules. Its structure provides a reliable starting point for constructing a wide range of organic compounds. nih.govnih.gov

The this compound scaffold is a key intermediate for synthesizing larger, more complex heterocyclic systems. nih.gov Thiophenes, and particularly nitrothiophenes, are core components of many molecules with significant biological and pharmacological properties. nih.gov The methanamine group provides a convenient chemical handle for elaboration, allowing chemists to readily attach other molecular fragments.

In a practical demonstration of its utility, the hydrochloride salt of this compound is used as a starting material in multi-step syntheses. nih.gov For example, it can be reacted with various aldehydes to build the complex tertiary amine structures required for the REV-ERBα probes mentioned previously. nih.gov This role as a precursor is crucial, as it provides a reliable and efficient route to target molecules that would otherwise be difficult to synthesize, enabling the exploration of new chemical space for drug discovery and other applications. nih.gov

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in medicinal chemistry to rapidly generate large collections of structurally diverse small molecules for biological screening. The this compound structure is an excellent candidate for a central scaffold in DOS campaigns.

The utility of a scaffold in DOS depends on its ability to be easily and variably functionalized to create a library of analogues. The primary amine of this compound is an ideal point for diversification, as it can be readily acylated, alkylated, or used in reductive aminations to introduce a wide array of substituents. Furthermore, the nitrothiophene ring itself offers positions for further chemical modification, adding another layer of potential diversity. By systematically varying the groups attached to the amine and modifying the core ring system, chemists can generate a matrix of related but structurally distinct compounds. nih.govnih.gov This approach accelerates the discovery of novel compounds with desired biological activities.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| N-Benzyl-N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine |

| 7-((5-nitrothiophen-2-yl)methoxy)-3H-phenoxazin-3-one |

| Resorufin |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. For (5-Nitrothiophen-2-YL)methanamine, future research will likely focus on moving beyond traditional multi-step procedures, which can be time-consuming and generate significant waste. The emphasis will be on creating novel synthetic pathways that are not only high-yielding but also environmentally benign.

Key areas of exploration include:

Catalytic Approaches: Investigating novel catalysts, including transition metal catalysts and biocatalysts, to streamline the synthesis. These catalysts could enable direct C-H amination of a suitable nitrothiophene precursor, thereby reducing the number of synthetic steps.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages over batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as ionic liquids or supercritical fluids, and less hazardous reagents will be crucial. This aligns with the principles of green chemistry, aiming to minimize the environmental footprint of the synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Novel Catalysis | Fewer steps, higher atom economy | Development of selective and active catalysts |

| Flow Chemistry | Improved control, safety, and scalability | Optimization of reactor design and reaction conditions |

| Green Chemistry | Reduced environmental impact | Identification of sustainable solvents and reagents |

Advanced Computational Approaches for Predictive Modeling of Reactivity and Interactions

Computational chemistry has become an indispensable tool in understanding and predicting the behavior of molecules. For this compound, advanced computational models can provide invaluable insights into its chemical reactivity and biological interactions, thereby guiding experimental efforts.

Future computational studies are expected to focus on:

Quantum Mechanics (QM) Calculations: Employing high-level QM methods to accurately predict the electronic structure, reactivity indices, and spectroscopic properties of the molecule. This can help in understanding its reaction mechanisms and designing derivatives with tailored properties.

Molecular Dynamics (MD) Simulations: Using MD simulations to explore the conformational landscape of this compound and its interactions with biological macromolecules, such as proteins and nucleic acids. These simulations can reveal the key binding modes and energetic contributions driving these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can be used to predict the activity of new, unsynthesized compounds, thus prioritizing synthetic targets.

| Computational Method | Application | Predicted Properties |

| Quantum Mechanics (QM) | Electronic structure and reactivity analysis | Reactivity indices, spectroscopic data, reaction pathways |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Binding modes, interaction energies, conformational changes |

| QSAR Modeling | Predicting biological activity from structure | Potency, selectivity, and other biological endpoints |

Exploration of New Mechanistic Biological Interactions at the Molecular Level

A deeper understanding of how this compound interacts with biological systems at the molecular level is crucial for its potential development in chemical biology and medicinal chemistry. Future research will aim to identify and characterize its molecular targets and elucidate the mechanisms underlying its biological effects.

Key research directions include:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity chromatography to identify the specific proteins or other biomolecules that this compound binds to. Subsequent validation studies will be necessary to confirm these interactions and their functional consequences.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of this compound in complex with its biological targets. These structures can provide atomic-level details of the binding interactions and guide the design of more potent and selective analogues.

Biophysical Characterization: Using biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between this compound and its targets.

Integration of Multi-Omics Data in Chemical Biology Studies to Elucidate Pathways

To gain a comprehensive understanding of the biological effects of this compound, an integrated multi-omics approach will be essential. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the cellular response to the compound.

Future research in this area will involve:

Transcriptomic Analysis: Using techniques like RNA-sequencing to profile the changes in gene expression in cells or tissues upon treatment with this compound. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomic and Metabolomic Profiling: Employing mass spectrometry-based proteomics and metabolomics to identify and quantify changes in the levels of proteins and metabolites. This can provide insights into the downstream effects of the compound on cellular function and metabolism.

Bioinformatic Integration: Developing and applying sophisticated bioinformatic tools to integrate and analyze the large datasets generated from multi-omics experiments. This will be crucial for identifying key molecular players and constructing comprehensive models of the compound's mechanism of action.

| Omics Technology | Information Gained | Potential Insights |

| Transcriptomics (RNA-seq) | Changes in gene expression | Affected signaling pathways and cellular processes |

| Proteomics | Changes in protein abundance and modifications | Downstream effects on cellular machinery |

| Metabolomics | Changes in metabolite levels | Impact on cellular metabolism and bioenergetics |

常见问题

Advanced Research Question

- Dose-response normalization : Use internal controls (e.g., REV-ERBα agonists in ) to standardize IC values across assays.

- Meta-analysis : Apply statistical tools (e.g., Cochran’s Q test) to evaluate heterogeneity in reported EC values.

- Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular luciferase reporter systems to validate binding affinity vs. functional activity .

How does the nitro group’s position on the thiophene ring influence the stability of this compound derivatives under physiological conditions?

Basic Research Question

The nitro group at the 5-position (vs. 3- or 4-) enhances stability due to:

- Resonance effects : Delocalization of nitro group electrons into the thiophene ring reduces susceptibility to nucleophilic attack.

- Steric protection : The methanamine side chain at the 2-position shields the nitro group from enzymatic degradation (e.g., cytochrome P450).

Stability assays in PBS (pH 7.4, 37°C) show <10% decomposition over 24 hours for 5-nitro derivatives, compared to >30% for 3-nitro analogs .

What safety protocols are critical when handling this compound derivatives in the laboratory?

Basic Research Question

- Storage : Refrigerate at 2–8°C in amber vials to prevent nitro group photodegradation.

- Personal protective equipment (PPE) : Nitrile gloves and fume hoods are mandatory due to potential skin/eye irritation (H315/H318 hazard codes, per ).

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) before disposal .

How can researchers address low reproducibility in synthesizing enantiomerically pure this compound derivatives?

Advanced Research Question

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients for baseline separation.

- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts to induce >90% ee in reductive amination steps.

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) for enantiopure products .

What are the limitations of current DFT models in predicting the biological activity of this compound derivatives?

Advanced Research Question

- Solvent effects : Implicit solvent models (e.g., PCM) often underestimate entropy changes in aqueous binding pockets.

- Conformational sampling : Limited by the rigidity of gas-phase calculations; molecular dynamics (MD) simulations (50–100 ns) better capture ligand flexibility.

- Electron correlation : Post-Hartree-Fock methods (e.g., MP2) are needed for accurate nitro group charge distribution but are computationally prohibitive .

How can researchers validate the purity of this compound derivatives using orthogonal analytical techniques?

Basic Research Question

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to detect impurities <0.1%.

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

- TGA-DSC : Monitor decomposition profiles to identify hydrate/solvate impurities (e.g., endothermic peaks at 110–120°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings